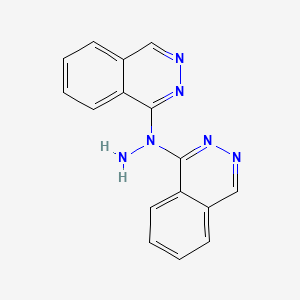

Phthalazine, 1,1'-hydrazonobis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

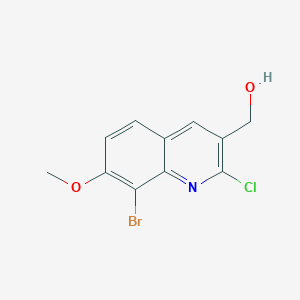

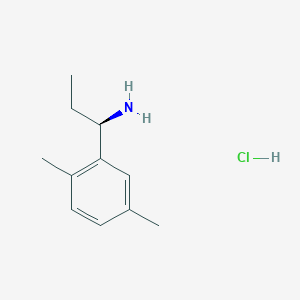

Phthalazine, also known as benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C8H6N2 . It is isomeric with other naphthyridines including quinoxaline, cinnoline, and quinazoline . The molecule of Phthalazine, 1,1’-hydrazonobis- contains a total of 34 atoms, including 12 Hydrogen atoms, 16 Carbon atoms, and 6 Nitrogen atoms .

Synthesis Analysis

Phthalazine can be obtained by the condensation of w-tetrabromorthoxylene with hydrazine, or by the reduction of chlorphthalazine with phosphorus and hydroiodic acid . In a recent study, zinc ferrite nanoparticles were used for the synthesis of 1H-pyrazolo [1,2-b] phthalazine-5,10-dione derivatives by one-pot coupling reaction of phthalhydrazide, aromatic aldehyde, and malononitrile under conventional reflux condition .Chemical Reactions Analysis

Phthalazine possesses basic properties and forms addition products with alkyl iodides . Upon oxidation with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid. Zinc and hydrochloric acid decompose it with the formation of orthoxylylene diamine . A recent study used zinc ferrite nanoparticles for the synthesis of 1H-pyrazolo [1,2-b] phthalazine-5,10-dione derivatives by one-pot coupling reaction of phthalhydrazide, aromatic aldehyde, and malononitrile under conventional reflux condition .Physical And Chemical Properties Analysis

Phthalazine appears as pale yellow needles. It has a molar mass of 130.150 g·mol−1. It has a melting point of 90 to 91 °C and decomposes at a boiling point of 315 to 317 °C. It is miscible in water and has a pKa of 3.39 .Mecanismo De Acción

While specific information on the mechanism of action of Phthalazine, 1,1’-hydrazonobis- is not available, phthalazine derivatives have been shown to have diverse biological activities. For instance, they have been used as antimicrobial agents , and have shown promising cytotoxic activities against a panel of cancer cells .

Safety and Hazards

Direcciones Futuras

Phthalazine derivatives have shown promising results in various fields, particularly in pharmacology. They have been used as antimicrobial agents , and have shown promising cytotoxic activities against a panel of cancer cells . Future research could focus on exploring the potential of Phthalazine, 1,1’-hydrazonobis- and its derivatives in these areas.

Propiedades

Número CAS |

103429-71-6 |

|---|---|

Nombre del producto |

Phthalazine, 1,1'-hydrazonobis- |

Fórmula molecular |

C16H12N6 |

Peso molecular |

288.31 g/mol |

Nombre IUPAC |

1,1-di(phthalazin-1-yl)hydrazine |

InChI |

InChI=1S/C16H12N6/c17-22(15-13-7-3-1-5-11(13)9-18-20-15)16-14-8-4-2-6-12(14)10-19-21-16/h1-10H,17H2 |

Clave InChI |

OFDIGVKKNVCXQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN=C2N(C3=NN=CC4=CC=CC=C43)N |

SMILES canónico |

C1=CC=C2C(=C1)C=NN=C2N(C3=NN=CC4=CC=CC=C43)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[[3-[4-[2-(4-hydroxy-3-iodophenyl)ethylamino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B3183734.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester](/img/structure/B3183790.png)